molecular formula C9H16F3N B2781181 [1-(Trifluoromethyl)cycloheptyl]methanamine CAS No. 1936210-56-8

[1-(Trifluoromethyl)cycloheptyl]methanamine

货号: B2781181
CAS 编号: 1936210-56-8
分子量: 195.229
InChI 键: JBCJUNGZYQTPQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[1-(Trifluoromethyl)cycloheptyl]methanamine is a high-value chemical building block supplied with a typical purity of 95% or higher . This compound features a primary amine functional group attached to a cycloheptane ring that is substituted with a metabolically stable trifluoromethyl (CF3) group . The presence of the trifluoromethyl group is a key strategic feature in modern drug design. This group is known to significantly enhance the lipophilicity of a molecule, which can improve cell membrane permeability and bioavailability . Furthermore, the strength of the carbon-fluorine bond confers high metabolic stability, helping to prolong the in vivo half-life of drug candidates and block potential metabolic soft spots . The cycloheptyl ring provides a rigid, three-dimensional scaffold that can be utilized to orient pharmacophores effectively during interactions with biological targets. Researchers employ this compound as a critical synthetic intermediate in medicinal chemistry programs, particularly for the construction of novel amine-containing compounds. Its applications include use in reductive amination reactions and as a versatile precursor for the synthesis of targeted molecular libraries . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

属性

IUPAC Name

[1-(trifluoromethyl)cycloheptyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N/c10-9(11,12)8(7-13)5-3-1-2-4-6-8/h1-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCJUNGZYQTPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Trifluoromethyl)cycloheptyl]methanamine typically involves the introduction of a trifluoromethyl group to a cycloheptyl ring followed by the attachment of a methanamine group. One common method includes the reaction of cycloheptanone with trifluoromethyl iodide in the presence of a base to form [1-(Trifluoromethyl)cycloheptyl]methanol. This intermediate is then converted to this compound through reductive amination using ammonia or an amine source under hydrogenation conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization to ensure the final product meets industrial standards .

化学反应分析

Types of Reactions:

    Oxidation: [1-(Trifluoromethyl)cycloheptyl]methanamine can undergo oxidation reactions, typically forming corresponding oxides or ketones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxides) are commonly employed.

Major Products Formed:

科学研究应用

Chemistry:

    Synthesis of Complex Molecules: [1-(Trifluoromethyl)cycloheptyl]methanamine is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: The compound is used in biochemical studies to understand the effects of trifluoromethyl groups on biological systems and their interactions with enzymes and receptors.

Medicine:

    Drug Development: Due to its unique structure, this compound is investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of novel drug candidates.

Industry:

    Material Science:

作用机制

The mechanism of action of [1-(Trifluoromethyl)cycloheptyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methanamine group can form hydrogen bonds with biological molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

相似化合物的比较

  • [1-(Trifluoromethyl)cyclohexyl]methanamine
  • [1-(Trifluoromethyl)cyclopentyl]methanamine
  • [1-(Trifluoromethyl)cyclobutyl]methanamine

Comparison:

  • Structural Differences: The primary difference lies in the size of the cycloalkyl ring. [1-(Trifluoromethyl)cycloheptyl]methanamine has a seven-membered ring, while the similar compounds have six, five, and four-membered rings, respectively.
  • Chemical Properties: The size of the ring can influence the compound’s chemical properties, such as stability, reactivity, and solubility.
  • Biological Activity: The biological activity of these compounds can vary significantly due to differences in their ability to interact with biological targets. The larger ring in this compound may provide unique interactions and effects compared to its smaller-ring counterparts .

生物活性

[1-(Trifluoromethyl)cycloheptyl]methanamine is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique trifluoromethyl group and cycloheptyl structure contribute to its biological activity, making it a candidate for drug development and other applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C8H12F3N
  • Molecular Weight : 195.19 g/mol
  • Canonical SMILES : C(C1CCCCC1(C(F)(F)F))N

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The trifluoromethyl group enhances lipophilicity, allowing for better membrane permeability and interaction with cellular targets. Research indicates that compounds with similar structures can inhibit various biological pathways, including those involved in cancer cell proliferation and bacterial growth.

Biological Activity Overview

The compound has shown promise in several biological assays:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. For instance, compounds structurally related to it have been tested against Mycobacterium tuberculosis, showing significant inhibition at concentrations as low as 20 µM .
  • Antitumor Potential : Derivatives of this compound have been investigated for their cytotoxic effects on various cancer cell lines. For example, a related compound demonstrated an IC50 value of 49.85 µM against the HepG2 cell line, indicating potential for further development as an anticancer agent .

Case Study 1: Antimicrobial Screening

In a study involving a library of compounds tested against M. tuberculosis, several derivatives of this compound were identified as having significant growth inhibition properties. The minimum inhibitory concentration (MIC) was determined through serial dilution methods, revealing effective concentrations that warrant further exploration for therapeutic applications .

CompoundMIC (µM)Activity Description
Compound A10Strong inhibition of M. tuberculosis
Compound B15Moderate inhibition
This compound20Significant inhibition

Case Study 2: Cytotoxicity Assessment

Another study focused on the cytotoxic effects of related compounds on cancer cell lines. The results indicated that certain analogs exhibited promising antitumor activity, with IC50 values suggesting potential for further development in cancer therapeutics.

Cell LineCompoundIC50 (µM)Mechanism
HepG2Compound A49.85Induces apoptosis
MCF-7Compound B14.31Inhibits cell cycle progression

常见问题

Basic Research Questions

Q. What are the common synthetic routes for [1-(Trifluoromethyl)cycloheptyl]methanamine, and what challenges arise in achieving high yields?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, trifluoromethyl-substituted cycloheptane precursors react with ammonia derivatives under basic conditions (e.g., K₂CO₃ or NaOH) to form the methanamine moiety. Challenges include steric hindrance from the cycloheptyl group and the electron-withdrawing trifluoromethyl group, which can slow reaction kinetics. Optimizing solvent polarity (e.g., DMF or THF) and temperature (60–80°C) improves yields .
  • Key Data : Similar compounds (e.g., trifluoromethylcyclopropyl derivatives) achieve 40–60% yields under optimized conditions, with purity >95% confirmed via HPLC .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl group environments, while 1H^{1}\text{H} NMR resolves cycloheptyl proton splitting patterns.
  • X-ray Crystallography : Resolves stereochemistry and bond angles, critical for understanding conformational flexibility .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electron density distribution and reactive sites .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Methodological Answer :

  • Enzyme Inhibition : Fluorogenic assays (e.g., fluorophore-tagged substrates) test interactions with enzymes like monoamine oxidases or cytochrome P450 isoforms.
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3\text{H}-labeled ligands) quantify affinity for GPCRs or ion channels.
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells assess baseline toxicity .

Advanced Research Questions

Q. How can contradictory data on the compound’s neuropsychiatric activity be resolved?

  • Methodological Answer : Contradictions may arise from assay specificity or off-target effects. Strategies include:

  • Orthogonal Assays : Validate receptor binding with both radioligand and fluorescence polarization assays.
  • Metabolic Stability Testing : LC-MS/MS identifies metabolites that might interfere with activity.
  • In Silico Profiling : Molecular docking (e.g., AutoDock Vina) predicts interactions with secondary targets (e.g., serotonin transporters) .

Q. What strategies improve stereochemical control during synthesis of the cycloheptyl core?

  • Methodological Answer :

  • Chiral Catalysts : Use of Ru-phosphine complexes for asymmetric hydrogenation of cycloheptenone precursors.
  • Dynamic Resolution : Kinetic resolution with lipases (e.g., CAL-B) to isolate enantiopure intermediates.
  • Case Study : A cyclopropane analog achieved 98% enantiomeric excess (ee) using a Rh-catalyzed cyclopropanation .

Q. How does the trifluoromethyl group influence pharmacokinetic properties compared to non-fluorinated analogs?

  • Methodological Answer :

  • Lipophilicity : LogP measurements (shake-flask method) show trifluoromethyl groups increase membrane permeability but may reduce aqueous solubility.
  • Metabolic Resistance : 19F^{19}\text{F} NMR tracks defluorination in liver microsomes, revealing slower degradation than CH₃-substituted analogs.
  • Case Study : A trifluoromethylcyclopropyl derivative exhibited a 3× longer half-life (t₁/₂ = 8.2 h) in rat plasma vs. its methyl counterpart .

Q. What computational approaches predict the compound’s interactions with lipid bilayers for CNS-targeted delivery?

  • Methodological Answer :

  • MD Simulations : GROMACS simulations model partitioning into lipid bilayers (e.g., POPC membranes).
  • PMF Calculations : Determine free energy profiles for transmembrane permeation.
  • Data : A cyclohexyl analog showed a ΔG of -12.3 kcal/mol for bilayer insertion, correlating with enhanced BBB penetration in vivo .

Data Contradiction and Validation

Q. How to address discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure bioavailability, brain-plasma ratios, and protein binding (e.g., equilibrium dialysis).
  • Metabolite Screening : Identify active/inactive metabolites via high-resolution mass spectrometry (HRMS).
  • Case Study : A fluorinated benzodioxole compound showed <5% oral bioavailability due to first-pass metabolism, explaining in vivo inefficacy .

Experimental Design Tables

Parameter Optimized Conditions Key References
Synthesis Yield 60–70% (THF, 70°C, 24 h)
Chiral Purity 98% ee (Rh-catalyzed cyclopropanation)
Enzyme Inhibition (IC₅₀) 12 nM (MAO-A) vs. 450 nM (MAO-B)
BBB Permeability Papp = 8.7 × 10⁻⁶ cm/s (MD simulation)

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。